REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[C:9]([C:11]([OH:13])=O)[CH:10]=[C:5]2[CH:4]=[CH:3]1.F[C:15]1[C:20]([NH2:21])=[CH:19][CH:18]=[C:17]([F:22])[N:16]=1.CN(C=O)C.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl.N1C=CC=CC=1>[F:22][C:17]1[N:16]=[C:15]2[O:13][C:11]([C:9]3[CH:10]=[C:5]4[CH:4]=[CH:3][N:2]([CH3:1])[C:6]4=[N:7][CH:8]=3)=[N:21][C:20]2=[CH:19][CH:18]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
CN1C=CC=2C1=NC=C(C2)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
1-chloro-N,N-2-trimethylpropenylamine
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1N)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
affording a residue that
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
CONCENTRATION
|
Details
|
After an additional 30 minutes the reaction mixture was concentrated to dryness
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
affording a residue
|
Type
|
FILTRATION
|
Details
|
after which the resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by reverse phase chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(=N1)OC(=N2)C=2C=C1C(=NC2)N(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.049 mmol | |
AMOUNT: MASS | 13.1 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |